molecular formula C17H17N3O2 B2581997 benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate CAS No. 60603-44-3

benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate

Cat. No.: B2581997
CAS No.: 60603-44-3
M. Wt: 295.342
InChI Key: IKCOLRLCGMBCTI-UHFFFAOYSA-N
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Description

Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate is a compound that features a benzimidazole moiety, which is a fused heterocyclic structure consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate, a common synthetic route involves the reaction of o-phenylenediamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate is unique due to the presence of the benzyl carbamate group, which can enhance its pharmacokinetic properties, such as solubility and bioavailability. This modification can also influence its interaction with molecular targets, potentially leading to improved efficacy and reduced side effects compared to other benzimidazole derivatives .

Properties

IUPAC Name

benzyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(22-12-13-6-2-1-3-7-13)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCOLRLCGMBCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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